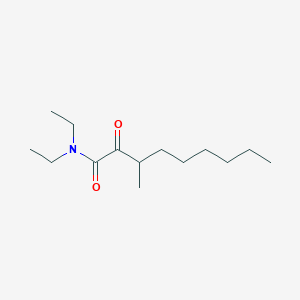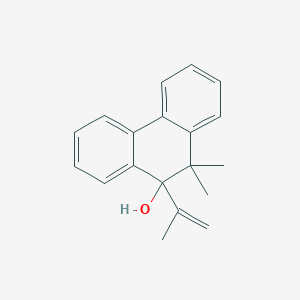
N,N-Diethyl-3-methyl-2-oxononanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-methyl-2-oxononanamide is an organic compound with the molecular formula C14H27NO2 It is a derivative of nonanoic acid and is characterized by the presence of an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-methyl-2-oxononanamide can be synthesized through the reaction of nonanoic acid with N,N-diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3-methyl-2-oxononanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Diethyl-3-methyl-2-aminononanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-methyl-2-oxononanamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-methyl-2-oxononanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The compound may also interact with cell membranes, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Dimethylformamide (DMF): A solvent used in various chemical reactions.
N,N-Diethylformamide (DEF): Another solvent with similar properties to DMF.
Uniqueness
N,N-Diethyl-3-methyl-2-oxononanamide is unique due to its specific structure, which combines the properties of nonanoic acid derivatives with the functional versatility of amides. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
884508-02-5 |
|---|---|
Fórmula molecular |
C14H27NO2 |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
N,N-diethyl-3-methyl-2-oxononanamide |
InChI |
InChI=1S/C14H27NO2/c1-5-8-9-10-11-12(4)13(16)14(17)15(6-2)7-3/h12H,5-11H2,1-4H3 |
Clave InChI |
OTKUMPAAEOVRDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C(=O)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)

![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

methanone](/img/structure/B12602771.png)

![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)

![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
